molecular formula C16H20N4O2S B11280095 N-(sec-butyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(sec-butyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11280095
M. Wt: 332.4 g/mol
InChI Key: CTEIKQPQYFQTOE-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

N-(BUTAN-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(BUTAN-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiazole ring and phenylcarbamoyl group contribute to its potential as a versatile compound in various applications .

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-butan-2-yl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H20N4O2S/c1-3-11(2)17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,17,21)(H2,18,19,20,22)

InChI Key

CTEIKQPQYFQTOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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